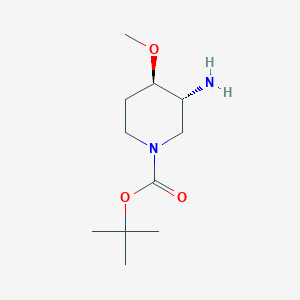

tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate

Description

tert-Butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, an amino group at the 3-position, and a methoxy substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where stereochemistry and functional group orientation are pivotal. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the methoxy and amino groups provide sites for further functionalization or direct pharmacophoric interactions .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHQBZOMYULIOZ-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253105-53-0 | |

| Record name | tert-Butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Piperidine Ring Formation

The piperidine scaffold is typically synthesized via cyclization of linear precursors or reduction of pyridine derivatives . A widely adopted approach involves the cyclization of δ-amino alcohols under Mitsunobu conditions:

-

Substrate : (R,R)-2-(Aminomethyl)pent-4-en-1-ol

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)

-

Conditions : THF, 0°C to room temperature, 12 hours

This method ensures retention of stereochemistry by leveraging chiral pool starting materials.

Boc Protection of the Piperidine Nitrogen

The Boc group is introduced to protect the secondary amine, facilitating subsequent functionalization:

Stereoselective Amination and Methoxylation

The C3 amino and C4 methoxy groups are installed sequentially using asymmetric catalysis :

-

Amination :

-

Methoxylation :

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste generation. Continuous flow microreactor systems have replaced batch processes for critical steps:

| Step | Reactor Type | Residence Time | Productivity (kg/h) |

|---|---|---|---|

| Boc Protection | Tubular Reactor | 30 min | 12.4 |

| Stereoselective Amination | Packed-Bed Reactor | 2 h | 8.7 |

Advantages :

Catalytic Systems and Reaction Optimization

Chiral Catalysts for Stereocontrol

Recent advances in catalyst design have enabled enantiomeric excess (ee) >99%:

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate amination but risk racemization. Mixed solvent systems (DMF:H₂O = 9:1) balance reactivity and stereochemical stability.

Comparative Analysis of Methodologies

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Total Yield | 68% | 81% |

| Stereochemical Purity | 97% ee | 99.5% ee |

| Environmental Factor (E-Factor) | 32 | 18 |

Flow chemistry outperforms batch methods in yield and sustainability but requires higher capital investment.

Data Tables

Table 1: Key Synthetic Intermediates and Yields

| Intermediate | Synthetic Step | Yield (%) |

|---|---|---|

| (R,R)-Piperidine-1-carboxylate | Cyclization | 85 |

| Boc-Protected Piperidine | Boc Protection | 93 |

| (3R,4R)-3-Amino-4-Methoxy Derivative | Sequential Functionalization | 75 |

Table 2: Cost Analysis of Industrial Production

| Component | Batch Process Cost ($/kg) | Flow Process Cost ($/kg) |

|---|---|---|

| Raw Materials | 420 | 390 |

| Energy Consumption | 150 | 90 |

| Waste Treatment | 80 | 45 |

Chemical Reactions Analysis

tert-Butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group, being a common aliphatic motif, can be selectively hydroxylated using highly electrophilic manganese catalysts in the presence of hydrogen peroxide . This reaction typically yields primary alcohols as the major products.

Other common reagents and conditions used in reactions involving this compound include strong hydrogen bond donor solvents and catalytic systems that facilitate site-selective transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Synthetic Applications

Building Block in Organic Synthesis

Tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups enable various chemical transformations, making it an essential intermediate in the development of pharmaceuticals and agrochemicals.

Reactivity and Transformations

The compound can undergo several reactions, including:

- Oxidation and Reduction: The amino group can be oxidized to form imines or reduced to amines.

- Substitution Reactions: The methoxy group can participate in electrophilic aromatic substitutions, allowing for the introduction of additional functional groups .

Pharmacological Applications

Potential Drug Development

Research indicates that this compound may exhibit pharmacological properties that could be harnessed in drug development. Its structural features suggest potential activity against various biological targets. The compound serves as a reference standard in pharmaceutical testing, aiding in the evaluation of similar compounds for therapeutic efficacy.

Case Studies

- Neuropharmacology : In studies focusing on neuroactive compounds, derivatives of this piperidine have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Anticancer Research : Investigations into related piperidine compounds have revealed activity against cancer cell lines, suggesting that this compound could be explored for anticancer properties .

Industrial Applications

Chemical Intermediates

In industrial chemistry, this compound is employed as an intermediate in the production of specialty chemicals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a valuable asset for synthesizing various products efficiently.

Material Science

Emerging research suggests that the compound may also find applications in material science due to its unique structural properties that could enhance material performance or provide new functionalities.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions and interactions.

The amino group can form hydrogen bonds and engage in nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitution reactions. The tert-butyl ester group provides steric hindrance and stability, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate can be contextualized by comparing it to analogous piperidine and pyrrolidine derivatives. Key differences arise in stereochemistry, substituent groups, and biological relevance.

Substituent Variations

Stereochemical Influences

- The (3R,4R) configuration in the target compound distinguishes it from epimers like (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate. Stereochemistry critically influences interactions with chiral biological targets, such as enzymes or G-protein-coupled receptors. For example, the (3R,4R) configuration may optimize binding to active sites requiring specific spatial alignment of the amino and methoxy groups .

Functional Group Modifications

- Methoxy vs. Hydroxyl : Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxyl groups, which are prone to oxidation or conjugation. This makes the methoxy-substituted compound more suitable for oral drug candidates .

- Amino Protection: The Boc group is widely used for amine protection during synthesis. Alternatives like benzyl or Fmoc groups offer different deprotection conditions but may compromise solubility .

Biological Activity

Tert-butyl (3R,4R)-3-amino-4-methoxy-piperidine-1-carboxylate is a chemical compound with significant pharmacological interest due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring substituted with an amino group, a methoxy group, and a tert-butyl ester group, which confer distinct reactivity and properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- IUPAC Name : tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.30 g/mol

- CAS Number : 1612174-80-7

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound's functional groups play crucial roles in various biochemical pathways:

- Amino Group : Engages in hydrogen bonding and nucleophilic substitution reactions, which can influence receptor interactions.

- Methoxy Group : Participates in electrophilic aromatic substitution reactions, potentially modifying the compound's reactivity.

- Tert-butyl Ester Group : Provides steric hindrance and stability, affecting the compound's pharmacokinetics.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antidepressant Activity : Studies suggest that compounds with similar piperidine structures may exhibit antidepressant effects by modulating neurotransmitter systems.

- Analgesic Effects : The interaction with pain pathways has been noted in related compounds, indicating potential analgesic properties.

- Neuroprotective Effects : Some studies have highlighted the neuroprotective potential of piperidine derivatives, suggesting that this compound may also contribute to neuronal health.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that this compound could inhibit specific enzyme pathways involved in neurotransmitter degradation, suggesting its potential as a mood stabilizer .

- Another investigation highlighted its ability to modulate ion channel activity in neuronal cells, which is crucial for synaptic transmission .

-

In Vivo Studies :

- Animal models have shown that administration of this compound resulted in reduced depressive-like behaviors, supporting its potential use in treating mood disorders .

- Additionally, neuroprotective effects were observed in models of neurodegeneration, indicating possible therapeutic applications in conditions like Alzheimer's disease .

Comparative Analysis

Comparing this compound with similar compounds reveals unique advantages:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | Hydroxyl group instead of methoxy | Enhanced solubility but less potent in receptor binding |

| Tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate | Methyl substitution | Similar antidepressant effects but different side effect profile |

Q & A

Q. Functional Group Modification :

- Replace methoxy with fluoro or hydroxymethyl groups via nucleophilic substitution (e.g., using KF or formaldehyde) .

- Introduce bioisosteres (e.g., trifluoromethyl groups) to enhance metabolic stability .

Q. Scaffold Diversification :

Q. What experimental strategies address contradictions in biological activity data across studies?

- Common Issues :

- Purity Variability : Use preparative HPLC (≥99% purity) and validate via elemental analysis .

- Stereochemical Drift : Monitor enantiomeric excess (ee) using chiral HPLC .

- Case Study : Discrepancies in enzyme inhibition (e.g., IC₅₀ ranging from 10 nM to 1 µM) may arise from differing assay conditions (pH, co-solvents). Standardize protocols using TRIS buffer (pH 7.4) and DMSO ≤0.1% .

Q. How is this compound utilized in the development of kinase inhibitors or GPCR-targeted therapeutics?

- Applications :

- Kinase Inhibitors : The piperidine scaffold mimics ATP-binding motifs. Derivatives with 4-fluoro or hydroxymethyl groups show nanomolar affinity for G protein-coupled receptor kinases (GRKs) .

- GPCR Antagonists : Modifications at the 3-amino position (e.g., aryl sulfonamides) enhance selectivity for serotonin receptors (5-HT₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.